(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid” is a chemical compound that can be formally regarded as derived from a tert-butoxycarbonyl (Boc) group . It is commonly used in organic synthesis . The Boc group is often used as the N α-amino protecting group in peptide synthesis .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple reactive groups . The tert-butoxycarbonyl (Boc) group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and require careful handling due to the multiple reactive groups present in the compound . The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Scientific Research Applications
Potential Anti-Diabetic Agent
A derivative of (S)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, specifically 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, has been synthesized and investigated for its potential as an anti-diabetic agent. This compound demonstrated significant effects in reducing fasting blood glucose levels and increasing plasma insulin levels in a streptozotocin–nicotinamide induced type 2 diabetic rat model. It also showed improvements in serum lipids and lipid peroxidation products, suggesting its role in the management of type-2 diabetes mellitus in experimental rats (Khurana et al., 2018).
Psychotropic Activity
4-Aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, another group of derivatives, have been studied for their psychotropic activity. These compounds demonstrated various psychopharmacological effects, including anxiogenic properties and a trend towards anxiolytic activity. This research highlighted the relationship between the structure of these compounds and their biological activity, providing insights for further targeted synthesis in the search for new pharmaceutical substances (Pulina et al., 2022).
Antimicrobial and Larvicidal Activities
Some novel triazinone derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, which are related to this compound, have been evaluated for their antimicrobial properties against bacterial and fungal pathogens. Additionally, these compounds have shown potency in mosquito larvicidal activity (Kumara et al., 2015).
Synthesis of Hydroxyethylene Dipeptide Isostere
A stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, which includes a derivative of this compound, has been reported. This dipeptide isostere corresponds to Phe–Phe and has been synthesized from (L)-phenylalanine (Nadin et al., 2001).
Baker's Yeast Reduction in Synthesis
Baker's yeast reduction of N-tert-butoxycarbonyl (Boc) protected methyl 4-amino-3-oxobutanoates, related to this compound, afforded various biologically active substances. This process highlights the utility of baker's yeast in the synthesis of complex organic compounds (Hashiguchi et al., 1992).
Phase-Transfer-Catalyzed Asymmetric Alkylation
The phase-transfer-catalyzed asymmetric alkylation of tert-butyl 2-benzoyloxy-3-oxobutanoate, a derivative, demonstrates the utility of this compound in enantioselective synthesis. This process is essential for producing chiral compounds used in pharmaceuticals and other industries (Hashimoto et al., 2010).
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be involved in peptide synthesis . They can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids, from which this compound is derived, are used in peptide synthesis . Therefore, it can be inferred that this compound may affect peptide synthesis pathways.
Pharmacokinetics
Boc-protected amino acids, from which this compound is derived, are known to be soluble in polar solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Given that it’s a derivative of boc-protected amino acids, it’s likely that the compound may play a role in peptide synthesis .
Action Environment
The solubility properties of boc-protected amino acids, from which this compound is derived, suggest that the compound’s action may be influenced by the polarity of the environment .
Properties
IUPAC Name |
(2S)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMRLCPQQCHIBH-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC1=CC=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.